molecular formula C22H25N3O4S B2480357 N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 905675-55-0

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2480357
CAS No.: 905675-55-0
M. Wt: 427.52
InChI Key: ZLYLWEMSTXJRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, a piperidine sulfonyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step would involve coupling the pyrrolidinone derivative with the sulfonylated piperidine and benzamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets like enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-(piperidine-1-sulfonyl)benzamide analogs: Compounds with similar structures but different substituents.

    Benzamide derivatives: Compounds with variations in the benzamide moiety.

    Pyrrolidinone derivatives: Compounds with different substituents on the pyrrolidinone ring.

Uniqueness

The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological or chemical properties.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-21-15-18(16-25(21)19-7-3-1-4-8-19)23-22(27)17-9-11-20(12-10-17)30(28,29)24-13-5-2-6-14-24/h1,3-4,7-12,18H,2,5-6,13-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYLWEMSTXJRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.